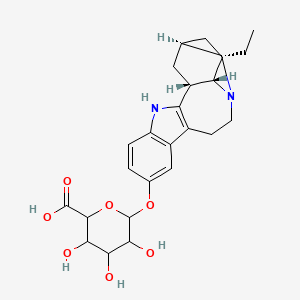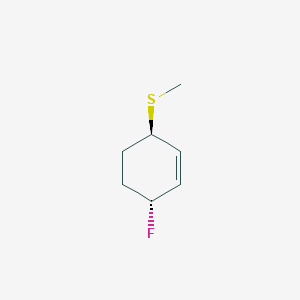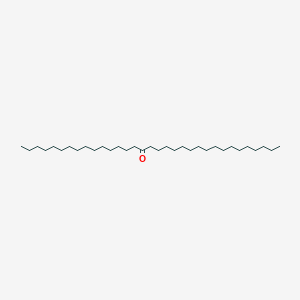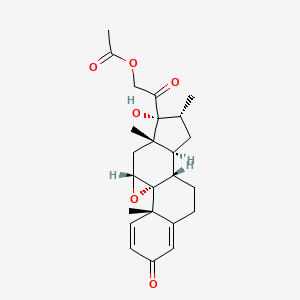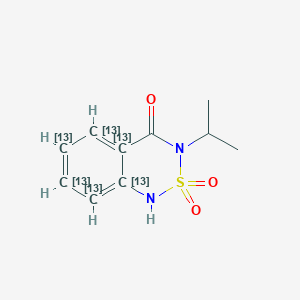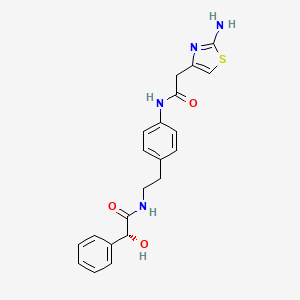
2-OxoMirabegron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-OxoMirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used to treat overactive bladder (OAB) This compound is structurally related to Mirabegron and shares some of its pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-OxoMirabegron typically involves multiple steps starting from readily available precursors. One common route involves the use of ®-styrene epoxide as a chiral precursor. The synthesis includes steps such as epoxide ring opening, reductive amination, and amidation . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to a larger scale. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The process also involves rigorous purification steps to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: 2-OxoMirabegron undergoes various chemical reactions, including:
Oxidation: Introduction of the oxo group.
Reduction: Conversion of oxo groups to hydroxyl groups under specific conditions.
Substitution: Replacement of functional groups with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are studied for their potential therapeutic applications.
科学的研究の応用
2-OxoMirabegron has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on beta-3 adrenergic receptor agonists.
Biology: Investigated for its interactions with biological targets and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating conditions related to overactive bladder and other urinary disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
2-OxoMirabegron exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of urgency and frequency . The molecular targets include beta-3 adrenergic receptors, and the pathways involved are primarily related to smooth muscle relaxation and bladder function regulation.
類似化合物との比較
Mirabegron: The parent compound, used for treating overactive bladder.
Vibegron: Another beta-3 adrenergic receptor agonist with similar therapeutic applications.
Solifenacin: An antimuscarinic agent used for overactive bladder, but with a different mechanism of action
Uniqueness: 2-OxoMirabegron is unique due to the introduction of the oxo group, which may enhance its selectivity and efficacy as a beta-3 adrenergic receptor agonist. This structural modification can potentially lead to improved therapeutic outcomes and reduced side effects compared to its parent compound and other similar agents.
特性
分子式 |
C21H22N4O3S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
(2R)-N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C21H22N4O3S/c22-21-25-17(13-29-21)12-18(26)24-16-8-6-14(7-9-16)10-11-23-20(28)19(27)15-4-2-1-3-5-15/h1-9,13,19,27H,10-12H2,(H2,22,25)(H,23,28)(H,24,26)/t19-/m1/s1 |
InChIキー |
JJFKDDZCFZVISI-LJQANCHMSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


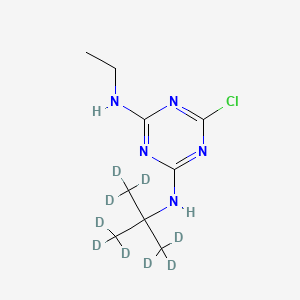

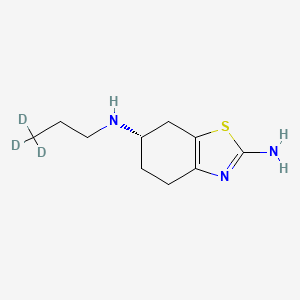
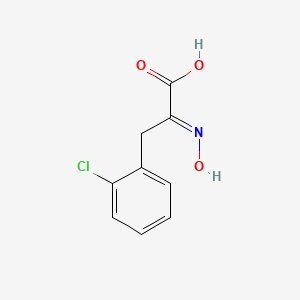
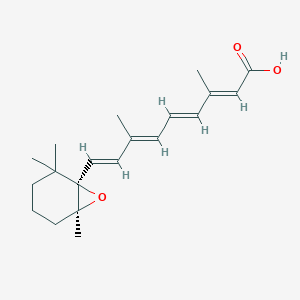
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
